2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride
Description
2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride is a substituted ethanolamine derivative featuring a benzylamine group para-substituted with chlorine. Structurally, it consists of an ethanolamine backbone (2-aminoethanol) modified by a 4-chlorobenzyl group at the amino nitrogen, with the compound existing as a hydrochloride salt.
The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability. The chlorine atom at the para position of the phenyl ring likely influences electronic and steric properties, affecting receptor binding and metabolic stability.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylamino]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c10-9-3-1-8(2-4-9)7-11-5-6-12;/h1-4,11-12H,5-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXKVADDIYIAGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCO)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10638459 | |
| Record name | 2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10638459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64834-67-9 | |
| Record name | NSC165642 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165642 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10638459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with ethanolamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of 2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzophenone.
Reduction: Formation of 2-{[(4-Chlorophenyl)methyl]amino}ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the chlorophenyl group enhances its binding affinity, making it a potent inhibitor or activator of certain biological pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Differences vs. Target Compound | Key References |
|---|---|---|---|---|
| 2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol HCl | C₉H₁₃Cl₂NO | 221.9 | Reference compound (target) | |
| (R)-2-Amino-1-(4-chlorophenyl)ethanol HCl | C₈H₁₁Cl₂NO | 207.9 | Amino and hydroxyl groups on adjacent carbons; R-configuration | |
| 1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol HCl | C₉H₁₃ClFNO | 205.7 | Fluorine replaces chlorine; methylamino replaces benzylamino | |
| 2-[(4-Fluorobenzyl)amino]-1-ethanol HCl | C₉H₁₃ClFNO | 205.7 | Fluorine replaces chlorine; no hydroxyl group on β-carbon | |
| 1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine HCl | C₉H₁₀Cl₂F₃N | 260.1 | Trifluoroethyl group replaces ethanolamine backbone |
Halogen Substitution Effects
- Fluorine vs. Chlorine: Fluorinated analogs (e.g., 1-(4-fluorophenyl)-2-(methylamino)ethan-1-ol HCl) exhibit reduced molecular weight and altered lipophilicity due to fluorine’s smaller atomic radius and higher electronegativity. This substitution may enhance metabolic stability but reduce receptor affinity compared to the chloro-substituted target compound .
Stereochemical Variations
- (R)- vs. (S)-Enantiomers: highlights enantiomers of 2-amino-2-(4-chlorophenyl)ethanol HCl, where the R-configuration (CAS 875467-74-6) may exhibit distinct biological activity compared to the S-form. Such stereospecificity is critical in drug design, as seen in β-adrenergic agonists like salbutamol .
Backbone and Functional Group Modifications
- Methylamino vs.
- Hydroxyl Group Position: The target compound’s hydroxyl group on the β-carbon contrasts with derivatives like 2-[(4-fluorobenzyl)amino]-1-ethanol HCl, which lacks this group. The hydroxyl moiety may participate in hydrogen bonding, influencing solubility and target engagement .
Biological Activity
Overview
2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride, also known as a key synthetic intermediate in the development of various pharmaceuticals, exhibits significant biological activity due to its unique chemical structure. The compound is characterized by the presence of a chlorophenyl group attached to an aminoethanol moiety, which contributes to its potential therapeutic applications.
- Molecular Formula : C9H12ClNO·HCl
- Molecular Weight : 203.66 g/mol
- CAS Number : 64834-67-9
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Receptor Interaction : The hydroxyl and amine groups facilitate binding to active sites on various receptors and enzymes, modulating their activity and influencing biochemical pathways.
- Synthetic Intermediate : It serves as a precursor in synthesizing capsaicin analogs, which are known for their analgesic properties.
Biological Activities
Research has identified several biological activities associated with 2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride:
- Antimicrobial Activity : Preliminary studies suggest that compounds derived from this structure may exhibit antimicrobial properties against various pathogens, including bacteria and fungi .
- Analgesic Effects : As a precursor for capsaicin analogs, it is investigated for its potential analgesic effects in pain management therapies.
- Enzyme Inhibition : The compound has been explored for its role in enzyme inhibition studies, particularly in relation to its binding affinity and selectivity towards specific enzymes .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria |
| Analgesic | Potential use in pain management through capsaicin analogs |
| Enzyme Inhibition | Investigated for selective inhibition of specific enzymes |
| Cytotoxicity | Assessed for toxicity levels in various biological assays |
Case Study: Antimicrobial Properties
In a study assessing the antimicrobial efficacy of related compounds, it was found that derivatives of 2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride showed moderate to strong activity against Salmonella typhi and Bacillus subtilis while demonstrating weaker activity against other strains. The mechanism involved disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
Case Study: Analgesic Activity
Research into capsaicin analogs has highlighted the potential analgesic effects of compounds synthesized from 2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride. These studies indicate that these analogs may activate TRPV1 receptors, leading to pain relief through desensitization mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
